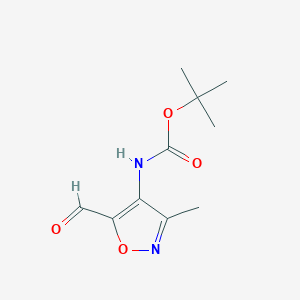

(5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester

Description

Historical Development of Isoxazole Chemistry

Isoxazole chemistry traces its origins to the mid-20th century, with foundational work on 1,3-dipolar cycloadditions between nitrile oxides and alkynes enabling efficient ring construction. The discovery of isoxazole-containing natural products like ibotenic acid in the 1960s highlighted their biological relevance, spurring synthetic efforts to replicate and modify these scaffolds. By the 1980s, isoxazole derivatives became integral to β-lactam antibiotics such as cloxacillin, leveraging the ring’s stability against bacterial lactamases. The introduction of carbamate-protected isoxazoles in the 2000s marked a paradigm shift, enabling targeted functionalization while preserving reactive sites for downstream modifications.

Emergence of (5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester in Research

This compound gained prominence after 2015 as a multifunctional intermediate in kinase inhibitor and protease modulator synthesis. Its tert-butyl carbamate group provides steric protection for the amide nitrogen, while the formyl moiety at position 5 serves as a handle for nucleophilic additions or condensations. The methyl group at position 3 enhances metabolic stability, a feature critical for optimizing pharmacokinetic profiles in lead compounds. Recent studies have utilized it in constructing covalent inhibitors through Schiff base formation with lysine residues, demonstrating its adaptability in structure-based drug design.

Strategic Importance in Heterocyclic Medicinal Chemistry

The molecule’s strategic value arises from three key attributes:

- Dual Reactivity : The formyl group enables cross-coupling reactions (e.g., reductive amination), while the carbamate acts as a transient protecting group for subsequent deprotection under mild acidic conditions.

- Conformational Rigidity : The isoxazole ring restricts rotational freedom, favoring interactions with hydrophobic binding pockets in targets like cyclooxygenase-2 (COX-2) and AMPA receptors.

- Hydrogen-Bonding Capacity : The carbamate’s carbonyl oxygen and isoxazole’s nitrogen/oxygen atoms participate in hydrogen-bond networks, improving target affinity.

These properties are exemplified in its use to synthesize analogs of valdecoxib, where the tert-butyl group reduces gastrointestinal toxicity compared to earlier sulfonamide-based COX-2 inhibitors.

Current Research Landscape and Significance

As of 2025, research focuses on three frontiers:

- Green Synthesis : Transition metal-free cyclizations using NaN₃ and β-fluoroenones under UV light achieve 78–92% yields of isoxazole cores, minimizing heavy metal contaminants.

- Multi-Target Agents : Hybrid molecules combining this carbamate with chalcone or curcumin motifs show dual inhibition of HDAC3 and EGFR kinases (IC₅₀ = 0.98–4.00 μM).

- Photoaffinity Probes : The isoxazole ring’s UV lability facilitates photo-crosslinking studies to map drug-target interactions in chemoproteomics.

Table 1: Representative Bioactive Derivatives Derived From this compound

Properties

IUPAC Name |

tert-butyl N-(5-formyl-3-methyl-1,2-oxazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-6-8(7(5-13)16-12-6)11-9(14)15-10(2,3)4/h5H,1-4H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMSJNISQYPPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine derivatives with suitable precursors, such as β-ketoesters or β-diketones.

Formylation Reaction: The formyl group at the 5-position is introduced using formylation agents like formic acid or formylating reagents.

Methylation Reaction: The methyl group at the 3-position is introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Esterification Reaction: The tert-butyl carbamate ester group is introduced through esterification reactions using tert-butyl isocyanate or tert-butyl carbamate in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution Reactions: The isoxazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The tert-butyl carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles (e.g., amines, alcohols)

Hydrolysis: Acidic or basic conditions

Major Products Formed:

Carboxylic acid (from oxidation of the formyl group)

Hydroxyl group (from reduction of the formyl group)

Various substituted isoxazoles (from nucleophilic substitution)

Amine (from hydrolysis of the tert-butyl carbamate ester)

Scientific Research Applications

The compound (5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester , with the CAS number 65611-53-2, is a specialty chemical that has garnered attention for its potential applications in various scientific research fields. This article explores its applications, supported by data tables and insights from diverse sources.

Pharmaceutical Development

The compound has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets. Research indicates that derivatives of carbamic acids often exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further pharmacological exploration .

Agricultural Chemistry

In agricultural chemistry, compounds similar to this compound are investigated for their herbicidal and fungicidal properties. The isoxazole moiety is known to contribute to the biological activity of agrochemicals, potentially leading to the development of new crop protection agents .

Material Science

The compound may also find applications in material science, particularly in the development of specialty polymers or coatings. Its unique chemical structure can impart desirable properties to materials, such as improved thermal stability or chemical resistance .

Biochemical Research

In biochemical studies, this compound could be utilized as a probe to study enzyme interactions or as a substrate in metabolic pathways. The reactivity of the carbamate group allows for potential applications in enzyme inhibition studies .

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored various derivatives of carbamic acids, including this compound, showing promising results in inhibiting specific enzymes related to inflammation. The modifications made to the tert-butyl ester significantly enhanced the efficacy of the compounds tested.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural chemists demonstrated that derivatives of this compound exhibited significant herbicidal activity against common weeds. The study highlighted how structural modifications influenced herbicidal potency and selectivity, paving the way for developing targeted agrochemicals.

Case Study 3: Material Science Innovations

In material science, a recent publication detailed experiments where this compound was incorporated into polymer matrices. The resulting materials showcased enhanced mechanical properties and thermal stability, indicating potential applications in high-performance coatings.

Mechanism of Action

The mechanism by which (5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The exact molecular pathways involved would vary based on the biological context and the specific derivatives formed from this compound.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Derivatives

| Compound | Substituents on Isoxazole Core | Carbamate Group | Key Functional Groups | Yield (%) |

|---|---|---|---|---|

| 5a (from evidence) | 3-Methyl | tert-Butyl | Aminooxyethyl | 80 |

| 5b–e (derivatives) | Varied (e.g., halogen, aryl) | tert-Butyl | Modified side chains | Not reported |

| 6a–e (final products) | 3-Methyl + 5-Formyl | tert-Butyl | Difluoro/iodobenzamido | Not reported |

Notes:

- Formyl Group Reactivity: The 5-formyl group distinguishes the compound from non-formylated analogs (e.g., 5a), enabling nucleophilic additions (e.g., oxime or hydrazone formation) for bioconjugation or further derivatization .

- tert-Butyl Carbamate Stability : Compared to methyl or ethyl carbamates, the tert-butyl group offers superior steric protection, resisting hydrolysis under mild acidic/basic conditions. Deprotection typically requires strong acids (e.g., trifluoroacetic acid), making it ideal for multi-step syntheses .

Table 2: Functional Group Impact on Reactivity

| Compound/Group | Reactivity Profile | Application Example |

|---|---|---|

| 5-Formyl (target compound) | Electrophilic at formyl C; reacts with amines, hydrazines | Prodrug synthesis, bioconjugation |

| 3-Methyl | Electron-donating; enhances ring stability | Reduces metabolic degradation |

| tert-Butyl Carbamate | Stabilizes amine intermediates | Peptide/protecting group chemistry |

Key Findings :

- Derivative Synthesis : Derivatives like 6a–e (synthesized from the target compound) incorporate 3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido groups, highlighting the versatility of the formyl group in generating structurally diverse pharmacophores .

- Yield and Scalability : While the target compound’s synthesis achieves 80% yield, derivatives (e.g., 6a–e ) may exhibit lower yields due to increased steric hindrance or side reactions during amidation steps .

Biological Activity

(5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester, with the CAS number 65611-53-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O4. It features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound primarily involves interaction with specific enzymes and receptors in the body. Isoxazole derivatives are known to modulate various biological pathways through inhibition or activation of target proteins.

2. Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in human promyelocytic leukemia cells. The mechanism involves downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like p21^WAF-1, leading to cell cycle arrest and apoptosis .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Induction of apoptosis |

| Isoxazole derivative 3 | 86 | Bcl-2 downregulation |

| Isoxazole derivative 6 | 755 | p21^WAF-1 upregulation |

3. Anti-inflammatory Properties

Compounds containing the isoxazole moiety have been studied for their anti-inflammatory properties. They may act as inhibitors of key inflammatory mediators, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Cytotoxicity Assessment

A study conducted on various isoxazole derivatives assessed their cytotoxicity against different cancer cell lines. The results showed that this compound demonstrated significant cytotoxic effects, particularly in leukemia models. The study utilized flow cytometry to evaluate apoptosis rates and gene expression analysis to determine the underlying mechanisms .

Case Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The study employed fluorometric assays to measure the inhibitory effects on proteases associated with tumor growth. The findings indicated that this compound could effectively inhibit these enzymes at low micromolar concentrations, suggesting its potential as a therapeutic agent .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carbamate formation between 5-formyl-3-methylisoxazol-4-ol and tert-butyl isocyanate or tert-butyl chloroformate. Anhydrous conditions with a base (e.g., triethylamine) are critical to prevent hydrolysis . Optimization may involve solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of isoxazole derivative to tert-butyl reagent). Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer : The compound is sensitive to hydrolysis due to the carbamate and formyl groups. Storage should be in anhydrous conditions (desiccator, under inert gas) at –20°C. Stability testing under varying pH (e.g., via HPLC monitoring) is advised; avoid prolonged exposure to acids/bases .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet), formyl proton (δ ~9.8–10.2 ppm), and isoxazole ring protons (δ 6.5–7.0 ppm) .

- IR : Carbamate C=O stretch (~1700 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .

- LC-MS : Molecular ion peak at m/z corresponding to C₁₀H₁₄N₂O₄ (calc. 226.23 g/mol) .

Advanced Research Questions

Q. What reaction mechanisms govern the hydrolysis of the carbamate group, and how do structural modifications influence stability?

- Methodological Answer : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, influenced by electron-withdrawing groups (e.g., formyl) that increase susceptibility. Kinetic studies (pH-rate profiling) can quantify degradation rates. Computational modeling (DFT) may predict sites of reactivity .

Q. How can the formyl group be leveraged for further derivatization in drug discovery?

- Methodological Answer : The formyl group enables:

- Schiff base formation : React with primary amines (e.g., anilines) to generate imine-linked conjugates.

- Nucleophilic addition : Grignard reagents or hydrazines can modify the aldehyde .

- Click chemistry : Azide-alkyne cycloaddition if the formyl is converted to an alkyne .

Q. What in silico strategies are suitable for predicting biological interactions or pharmacokinetic properties?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with conserved lysine residues for Schiff base formation) .

- MD simulations : Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable complexes) .

- ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields or byproduct profiles?

- Methodological Answer :

- Reproducibility checks : Replicate reactions using identical reagents and conditions.

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., hydrolyzed carbamic acid).

- Cross-validation : Compare NMR data with crystallographic studies (if available) to confirm structural assignments .

Q. What experimental controls are essential when evaluating bioactivity to ensure results are compound-specific?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.